N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-11(2)20-15(13(10)8-16)17-14(18)9-19-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQVSVXUXKJQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330568 | |
| Record name | N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
354141-11-0 | |
| Record name | N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thiophene ring play crucial roles in binding to these targets, leading to modulation of their activity. The phenoxyacetamide moiety may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The compound’s structure can be compared to derivatives with modifications in the acetamide or aryloxy groups:
Key Observations :
- Cyano Group: Enhances insecticidal activity in pyridine-thioacetamides and likely contributes to binding affinity in ACE2 inhibitors .
- Aryloxy Modifications : Nitro or methyl groups (e.g., in ) increase steric bulk and alter electronic properties, impacting solubility and target interactions.
- Core Heterocycle : Thiophene derivatives (e.g., –15) exhibit distinct reactivity compared to pyridine-based analogs (), influencing synthesis and bioactivity.
Physico-Chemical Properties
Predicted or experimental data for selected compounds:
Insights :
Insecticidal Activity :
- Pyridine-thioacetamide derivatives (e.g., compound 2 in ) show LC50 values 2–3× lower than acetamiprid against cowpea aphids, attributed to the open-chain structure and cyano group .
- Thiophene-acetamides (e.g., ) may exhibit similar potency due to structural mimicry of pyridine analogs.
Anti-Inflammatory Potential:
ACE2 Inhibition :
- A related tetrahydrobenzothiophen-2-yl acetamide derivative showed a docking score of -5.51 kcal/mol against ACE2, highlighting the cyano group’s role in target binding .
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide is a thiophene derivative that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique molecular structure that includes a cyano group and a phenoxyacetamide moiety, which may contribute to its diverse biological effects.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 286.35 g/mol. The structural characteristics can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Thiophene ring with cyano and dimethyl substitutions |
| Functional Groups | Phenoxyacetamide |
| Molecular Weight | 286.35 g/mol |
| Chemical Properties | Exhibits potential antioxidant and antibacterial properties |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The presence of the thiophene ring and the cyano group may enhance its electron-donating ability, contributing to its antioxidant capacity.
Antibacterial Activity
In studies evaluating the antibacterial properties of this compound, it has demonstrated notable inhibition against various bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antimicrobial agent. Comparative studies with structurally related compounds suggest that modifications in the thiophene ring can significantly influence biological activity .
Enzyme Inhibition
Computational studies have indicated that this compound may selectively inhibit specific enzymes while exhibiting minimal activity against others. This selectivity is advantageous for reducing potential side effects associated with broader-spectrum inhibitors . For example, it has been suggested that the compound could inhibit enzymes involved in inflammatory pathways without affecting those crucial for normal cellular function.
Study on Antioxidant Activity
A study conducted by Pendergrass et al. (2023) evaluated the antioxidant properties of various thiophene derivatives, including this compound. The results indicated that at concentrations of 50 µM, this compound significantly reduced oxidative stress markers in vitro, suggesting its potential application in therapies aimed at oxidative stress-related conditions .
Antibacterial Efficacy
In another research study focusing on antibacterial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating promising antibacterial properties.
Comparative Analysis with Related Compounds
The following table summarizes the biological activity profiles of this compound compared to other structurally related compounds:
| Compound Name | Antioxidant Activity | Antibacterial Activity (MIC) | Unique Features |
|---|---|---|---|
| This compound | High | 32 µg/mL (S. aureus) | Selective enzyme inhibition |
| N-(3-aminoquinoxalin-2-yl)-sulfonamide derivatives | Moderate | 64 µg/mL (E. coli) | Focus on PI3K inhibition in cancer therapy |
| 1-Amino-N-(3-cyano-thiophen-4-yl)acetamide | Low | >128 µg/mL | Different functionalization leading to varied profiles |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Phenoxyacetyl chloride, DMF, 80°C, 4 hr | 65–70 | |
| Azide Substitution | NaN₃, toluene/water, reflux, 5–7 hr | 75–80 |
Basic: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated 343.12) .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects (if single crystals are obtained) .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield and scalability?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts for cross-coupling reactions to enhance regioselectivity .
- Continuous Flow Reactors : Minimize side reactions and improve heat transfer for azide substitutions .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize solvent/base combinations .
Advanced: What computational strategies are employed to design derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize substituents .
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett constants) with biological activity to guide functional group modifications .
- Reaction Path Search : Use ICReDD’s quantum-chemical workflow to predict viable reaction pathways for novel derivatives .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) using fluorescence-based protocols .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced: How can researchers analyze reaction mechanisms involving this compound’s cyano or acetamide groups?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled cyano groups to track nucleophilic attack pathways via NMR .
- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy under varying pH/temperature .
- Electron Density Mapping : AIM (Atoms in Molecules) analysis identifies critical bond critical points in transition states .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Validate purity (>99% via HPLC) and storage conditions (e.g., desiccated, -20°C) .
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Apply multivariate statistics to isolate variables (e.g., solvent used in bioassays) causing discrepancies .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- TLC Monitoring : Hexane/ethyl acetate (9:1) to detect impurities .
- HPLC-DAD : C18 column, gradient elution (water/acetonitrile) to quantify degradation products .
- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) with periodic LC-MS analysis .
Advanced: How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Polar Protic vs. Aprotic : DMF enhances cyano group electrophilicity in SNAr reactions, while toluene reduces side reactions .
- Dielectric Constant : High-ε solvents stabilize transition states in azide couplings, improving yields .
- Co-solvent Systems : Ethanol/water mixtures (8:2) balance solubility and reaction kinetics .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
